hemoglobin Owari
CAS No.: 102641-39-4
Cat. No.: VC0217524
Molecular Formula: C6H15NO
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102641-39-4 |
---|---|
Molecular Formula | C6H15NO |
Molecular Weight | 0 |
Introduction
Discovery and Historical Context
Hemoglobin Owari was first identified and characterized in seven Japanese individuals, as reported in studies from the mid-1980s . The variant was named "Owari," likely referring to the geographical region in Japan where the initial cases were discovered. The original research documented the biochemical properties and electrophoretic characteristics of this hemoglobin variant, establishing it as a distinct entity in the spectrum of hemoglobin abnormalities .
More recently, in 2021, researchers identified the first case of hemoglobin Owari in Fujian province, China, indicating that the variant, while rare, has a distribution that extends beyond Japan into other parts of East Asia . This discovery in the Chinese population suggests that hemoglobin Owari may be more widespread in East Asian populations than previously recognized, though comprehensive prevalence studies remain limited.
Molecular Structure and Genetic Basis
Genetic Mutation
Hemoglobin Owari results from a specific point mutation in the HBA1 gene, which encodes the alpha-1 globin chain . The mutation involves a nucleotide change from GTG to ATG at codon 121, resulting in an amino acid substitution where valine is replaced by methionine . This mutation site corresponds to the H4 helical region of the alpha-globin protein structure, an area that can influence the three-dimensional configuration of the hemoglobin molecule.
The mutation follows the pattern of a simple base substitution, characteristic of many hemoglobin variants. Specifically, in hemoglobin Owari, the first nucleotide of codon 121 changes from guanine (G) to adenine (A), transforming the codon from GTG (coding for valine) to ATG (coding for methionine) .
Structural Implications
Biochemical Properties and Detection
Electrophoretic Characteristics
Hemoglobin Owari demonstrates distinctive electrophoretic properties that facilitate its identification and differentiation from other hemoglobin variants. When subjected to isoelectric focusing, hemoglobin Owari migrates to a position between the hemoglobin A and hemoglobin F bands . This characteristic migration pattern serves as a key diagnostic feature for laboratory identification of this variant.
In affected individuals, hemoglobin Owari typically constitutes between 12.7% and 19.0% of the total hemoglobin in the hemolysate . This proportion indicates that hemoglobin Owari is produced at a lower rate than normal hemoglobin A, suggesting potential differences in gene expression, protein stability, or assembly efficiency, despite the variant gene being present.
Research Methods and Technologies
The identification and characterization of hemoglobin Owari have evolved with advances in laboratory technologies. Early studies relied on protein-based techniques such as isoelectric focusing and hemoglobin electrophoresis . More recent investigations have employed DNA-based methods, including:
-
Gap-PCR techniques for detecting common thalassemia mutations
-
DNA sequencing for identifying specific point mutations
-
Third-generation sequencing (TGS) technology, which offers advantages in detecting rare or novel globin gene variants
These technological advances have improved the detection sensitivity and specificity for hemoglobin variants, including rare variants like hemoglobin Owari. The application of third-generation sequencing, as described in recent studies, has enhanced the ability to identify and characterize uncommon hemoglobin variants in clinical settings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume